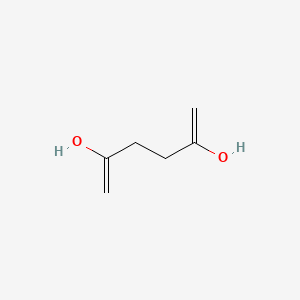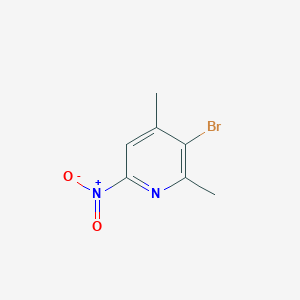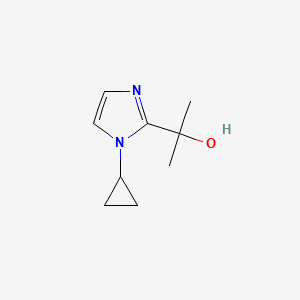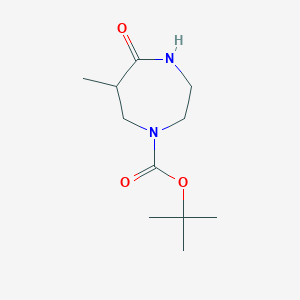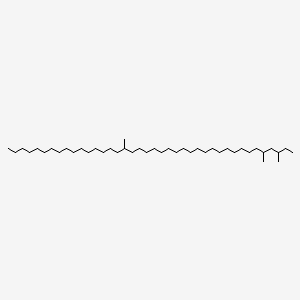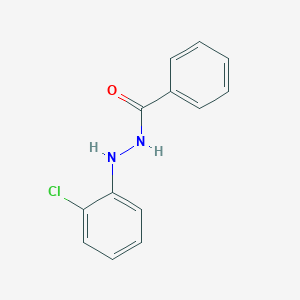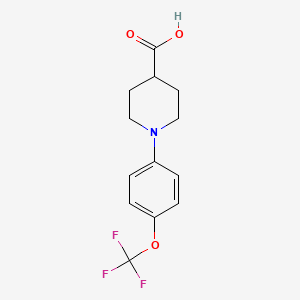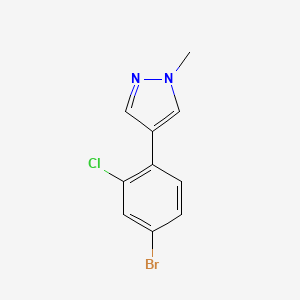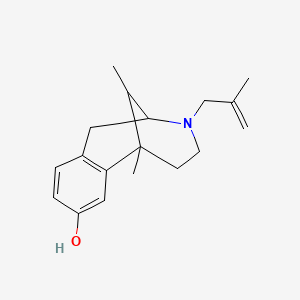
5,9-Dimethyl-2'-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan is a synthetic compound belonging to the benzomorphan class of chemicals. Benzomorphans are known for their opioid activity and have been studied for their potential therapeutic applications, particularly in pain management.
Méthodes De Préparation
The synthesis of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan involves several steps, starting from basic organic compounds. The synthetic route typically includes the formation of the benzomorphan core structure, followed by the introduction of the specific functional groups. Reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the desired chemical transformations. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: As a model compound for studying the reactivity of benzomorphans.
Biology: For its interaction with opioid receptors and potential effects on biological systems.
Medicine: Investigated for its analgesic properties and potential use in pain management.
Mécanisme D'action
The mechanism of action of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan involves its interaction with opioid receptors in the body. These receptors are part of the central nervous system and play a key role in pain perception. By binding to these receptors, the compound can modulate pain signals and produce analgesic effects. The specific molecular targets and pathways involved include the μ, δ, and κ opioid receptors.
Comparaison Avec Des Composés Similaires
5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan can be compared with other benzomorphan derivatives, such as:
Pentazocine: Known for its analgesic properties.
Cyclazocine: Studied for its potential use in treating opioid addiction.
Phenazocine: Another analgesic compound with a similar structure. The uniqueness of 5,9-Dimethyl-2’-hydroxy-2(N)-(2-methyl-2-propenyl)-6,7-benzomorphan lies in its specific functional groups, which may confer distinct pharmacological properties compared to other benzomorphans.
Propriétés
Numéro CAS |
63870-14-4 |
|---|---|
Formule moléculaire |
C18H25NO |
Poids moléculaire |
271.4 g/mol |
Nom IUPAC |
1,13-dimethyl-10-(2-methylprop-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol |
InChI |
InChI=1S/C18H25NO/c1-12(2)11-19-8-7-18(4)13(3)17(19)9-14-5-6-15(20)10-16(14)18/h5-6,10,13,17,20H,1,7-9,11H2,2-4H3 |
Clé InChI |
CSPZKFRVDSYDAP-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CC3=C(C1(CCN2CC(=C)C)C)C=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




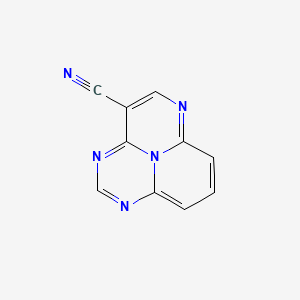
![7-(Chloromethyl)-2-isopropyl-2-azaspiro[4.4]nonane](/img/structure/B13971603.png)
![3-chloro-6-methanesulfonyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13971610.png)
